molecular formula C17H18ClN5O3 B2703033 8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-17-3

8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2703033
CAS No.: 872839-17-3
M. Wt: 375.81
InChI Key: WMIAYESJXHTRCA-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused bicyclic core with substituents that modulate its pharmacological and physicochemical properties. The structure includes a 4-chlorophenyl group at position 8, a 2-methoxyethyl chain at position 3, and a methyl group at position 1. These substituents influence its receptor affinity, solubility, and metabolic stability.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c1-20-14-13(15(24)23(17(20)25)9-10-26-2)22-8-7-21(16(22)19-14)12-5-3-11(18)4-6-12/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIAYESJXHTRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCN(C3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine family. Its unique structural features include a fused imidazole and purine ring system with specific substitutions that suggest significant biological activity. This article aims to explore its biological activity based on diverse scientific findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN5O3, with a molecular weight of approximately 365.8 g/mol. The compound's structure is characterized by:

  • Fused imidazole and purine ring system
  • 4-chlorophenyl group
  • 2-methoxyethyl side chain

These structural components are critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor and receptor modulator. Its activity profile suggests potential therapeutic applications in oncology and neurology.

The compound’s mechanism of action involves:

  • Enzyme Inhibition : It may inhibit specific enzymes critical in disease pathways.
  • Receptor Modulation : The unique structure allows it to interact selectively with various receptors, influencing signaling pathways.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibitory properties of this compound:

  • Acetylcholinesterase Inhibition : The compound showed promising results as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer's.
  • Urease Inhibition : It has demonstrated strong inhibitory activity against urease, with IC50 values indicating high potency compared to standard inhibitors.
Compound IC50 (µM) Target
This compound2.14 ± 0.003Acetylcholinesterase
Other Compounds21.25 ± 0.15Reference Standard (Thiourea)

Antibacterial Activity

In vitro studies have evaluated the antibacterial properties of the compound against various strains:

  • Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis.

Case Studies

  • Study on Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neuroprotection.
  • Cancer Research : Investigations into its anticancer properties revealed that it could inhibit tumor cell proliferation in specific cancer lines through apoptosis induction.

Pharmacokinetics

Further research is needed to elucidate the pharmacokinetic properties of this compound. Preliminary studies suggest favorable solubility and bioavailability due to its methoxyethyl side chain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity/Notes Evidence ID
8-(4-Chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione 4-ClPh (8), 2-ethoxyethyl (3), Ph (7) 463.92 Higher lipophilicity vs. methoxyethyl analogs
8-(3-Chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione 3-ClPh (8), 4-FPh (7), Me (1,3) 457.88 Dual halogen substitution enhances kinase selectivity
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-dione Dihydroisoquinolinyl (8), Me (1,3) 507.57 PDE4B/PDE10A inhibition; 5-HT receptor affinity
3-(2-Chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione 2-Cl-benzyl (3), Me (1,7) 345.78 TGF-β pathway inhibition; anti-fibrotic activity
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-1H-imidazo[2,1-f]purine-2,4-dione 2-MeOPh (8), p-CNPh (7), Me (1) 419.42 Improved solubility for kinase inhibition

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity and Solubility: The 2-methoxyethyl group in the target compound likely enhances water solubility compared to the 2-ethoxyethyl analog in (MW 463.92), which has higher lipophilicity due to the longer alkyl chain . Substitution with polar groups (e.g., cyanophenyl in ) further improves solubility, critical for oral bioavailability .

Halogen Positioning and Receptor Selectivity :

  • The 4-chlorophenyl group in the target compound may favor interactions with hydrophobic pockets in kinases or PDEs, similar to the 3-chlorophenyl/4-fluorophenyl analog in (MW 457.88), which shows selectivity for kinase targets .
  • In contrast, 2-chlorobenzyl substitution () shifts activity toward TGF-β suppression, highlighting the impact of halogen placement .

Hybrid Structures for Multitarget Activity: The dihydroisoquinolinyl derivative in (MW 507.57) demonstrates dual PDE4B/PDE10A inhibition and 5-HT receptor binding, suggesting that bulky substituents at position 8 enable multitarget engagement .

Structure-Activity Relationship (SAR) Trends

  • Position 7 Substitution : Aryl groups (e.g., phenyl, nitrophenyl) at position 7 correlate with improved kinase inhibition but may reduce metabolic stability .
  • Position 3 Flexibility : Alkoxyethyl chains (methoxy/ethoxy) balance solubility and membrane permeability, whereas rigid substituents (e.g., benzyl) favor specific receptor interactions .
  • Methylation at Position 1 : Critical for maintaining the compound’s conformation and preventing rapid hepatic clearance .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols with rigorous control of reaction conditions. Key factors include:

  • Temperature : Maintain 50–80°C during cyclization to prevent side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
  • Catalysts : Employ triethylamine or palladium catalysts for cross-coupling steps to stabilize reactive intermediates .
  • Purification : Apply column chromatography or recrystallization to isolate the compound ≥95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxyethyl group at C3) and diastereotopic protons in the dihydroimidazo ring .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 457.18 for [M+H]+^+) and fragmentation patterns .
  • HPLC : Monitor purity (>98%) using C18 columns with UV detection at 254 nm .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the imidazo-purine core .
  • Moisture Control : Use desiccants to avoid hydrolysis of the dione moiety .
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in modulating biological targets?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against serotonin receptors (5-HT1A_{1A}/5-HT7_7) using radioligand displacement (e.g., 3^3H-8-OH-DPAT) to quantify affinity (Ki_i) .
  • Enzyme Inhibition Studies : Test phosphodiesterase (PDE4B/PDE10A) inhibition via fluorescence-based assays .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses in active sites (e.g., 5-HT1A_{1A} receptor) .

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Batch Purity Analysis : Compare HPLC traces and elemental analysis (C, H, N) to rule out impurities .
  • Assay Variability : Standardize cell lines (e.g., HEK-293 for receptor studies) and use positive controls (e.g., clozapine for 5-HT7_7) .
  • Structural Confirmation : Re-synthesize batches using divergent routes (e.g., Grignard vs. Suzuki coupling) to validate activity .

Q. What approaches are recommended for structure-activity relationship (SAR) studies to enhance target selectivity?

  • Methodological Answer :

  • Substituent Modification : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess steric/electronic effects on receptor binding .
  • Bioisosteric Replacement : Substitute the methoxyethyl chain with hydroxypropyl to improve solubility while retaining activity .
  • In Silico QSAR Models : Train models on IC50_{50} data to predict optimal substituents for PDE10A inhibition .

Q. How can researchers validate the compound’s potential pharmacological applications (e.g., antidepressant or antiviral activity)?

  • Methodological Answer :

  • In Vivo Models : Test in forced swim (FST) or tail suspension tests (TST) at 2.5–10 mg/kg doses to assess antidepressant-like effects .
  • Viral Replication Assays : Use plaque reduction neutralization tests (PRNT) against RNA viruses (e.g., influenza A) to evaluate antiviral activity .
  • Pharmacokinetics : Measure oral bioavailability and brain penetration in rodents via LC-MS/MS .

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